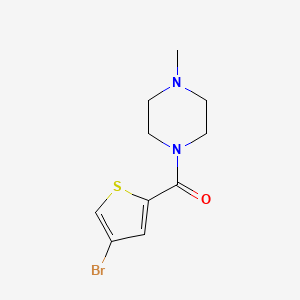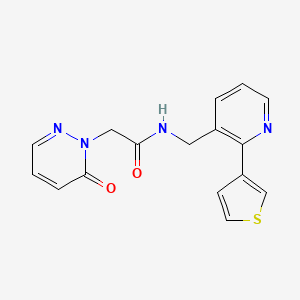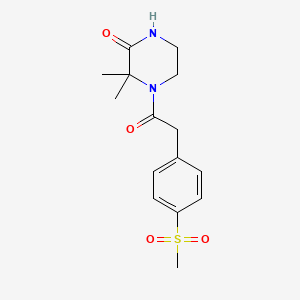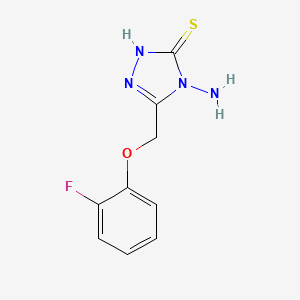
(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of chemical compounds involving bromothiophenyl and methylpiperazinyl groups are of interest due to their potential applications in medicinal chemistry and materials science. These compounds, including derivatives of methanone, are explored for their diverse chemical and biological activities, and their structural properties can significantly influence their reactivity and function.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks to the final complex molecules. For instance, the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been reported, where the structure–activity relationship was studied for antifungal activity, indicating the importance of specific substituents for biological activity (Hong-Shui Lv et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). These methods provide insights into the arrangement of atoms within the molecule and the configuration of functional groups, which are crucial for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitutions, oxidation-reduction reactions, and coupling reactions, which are often used to introduce various functional groups into the molecule. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the thiophene and piperazine rings.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure of the compound. For example, the synthesis and characterization of a piperidine derivative showed specific crystallographic parameters and thermal properties, highlighting the importance of structural analysis in understanding material properties (M. Priya et al., 2019).
Aplicaciones Científicas De Investigación
1. Pain Management
ARN19702, a compound closely related to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, has been identified as a potent N-Acylethanolamine acid amidase (NAAA) inhibitor. This compound has shown significant antinociceptive effects in various animal models of pain, including acute, neuropathic, and inflammatory pain, without any noticeable rewarding or sedative effects. The results support the potential use of such compounds in the development of pain management drugs (Fotio et al., 2021).
2. Antidepressant Potential
A compound structurally similar to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, known as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), has exhibited notable antidepressant-like activity in rodent behavioral models. This suggests the potential of related compounds in the treatment of depression (Mahesh et al., 2012).
3. Enhancement of Cognitive and Motor Functions
The compound NSI-189 has shown promising results in enhancing synaptic plasticity and reversing cognitive and motor impairments in a mouse model of Angelman Syndrome. This suggests that derivatives of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone might be useful in treating conditions associated with cognitive and motor function impairments (Liu et al., 2019).
4. Antiestrogenic Activity
A study has explored the antiestrogenic activity of certain compounds structurally related to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone. The synthesized compounds have shown potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice, indicating the potential use of related compounds in conditions that require antiestrogenic interventions (Jones et al., 1979).
5. Antipsychotic and Anxiolytic Properties
A study investigating new xanthone derivatives with a piperazine moiety, structurally akin to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, has revealed significant antidepressant and anxiolytic-like activities in behavioral tests in mice. These findings hint at the potential therapeutic applications of related compounds in treating depression and anxiety disorders (Pytka et al., 2016).
Safety and Hazards
Mecanismo De Acción
- Rizwan, K., Rasool, N., Rehman, R., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Molecules, 26(18), 5605
- (4-Bromothiophen-2-yl)methanol. Sigma-Aldrich
: Read more : Read more : Sigma-Aldrich
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-12-2-4-13(5-3-12)10(14)9-6-8(11)7-15-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJLBQBPDUJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)

![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)
methanone](/img/structure/B2483963.png)
![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)


![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

